5-Bromo-2-chlorothiazole

Catalog No.
S683455
CAS No.
3034-56-8
M.F
C3HBrClNS
M. Wt
198.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chlorothiazole

CAS Number

3034-56-8

Product Name

5-Bromo-2-chlorothiazole

IUPAC Name

5-bromo-2-chloro-1,3-thiazole

Molecular Formula

C3HBrClNS

Molecular Weight

198.47 g/mol

InChI

InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H

InChI Key

DKJFZOGJTDCZQU-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Cl)Br

Canonical SMILES

C1=C(SC(=N1)Cl)Br

Organic Synthesis:

  • Building Block for Pharmaceutical Development: The versatile structure of 5-B2CT makes it a valuable building block for synthesizing various heterocyclic compounds with potential pharmaceutical applications. Its reactivity allows for efficient coupling reactions with diverse functional groups, enabling the creation of complex molecules with targeted biological activities [].
  • Precursor for Functional Materials: 5-B2CT can be used as a precursor for the synthesis of functional materials, such as liquid crystals and photoactive compounds. Its unique properties, including thermal stability and tunable electronic characteristics, contribute to the development of materials with specific functionalities for various technological applications [].

Medicinal Chemistry:

  • Scaffold for Drug Discovery: The heterocyclic core of 5-B2CT serves as a valuable scaffold in drug discovery efforts. By introducing various modifications, researchers can explore the potential of 5-B2CT derivatives to target specific biological processes and address various diseases [].
  • Antimicrobial Activity Studies: Studies have investigated the potential antimicrobial activity of 5-B2CT and its derivatives. Some research suggests that these compounds exhibit promising antibacterial and antifungal properties, warranting further exploration for their potential as therapeutic agents [].

Material Science:

  • Development of Novel Polymers: 5-B2CT can be incorporated into the design of novel polymers with unique properties. Its ability to modify chain flexibility, thermal stability, and other physical characteristics makes it a valuable tool for material scientists in developing materials for diverse applications [].
  • Precursor for Conducting Polymers: The electron-withdrawing nature of the bromine and chlorine substituents in 5-B2CT can contribute to the development of conducting polymers. These materials exhibit electrical conductivity, making them potentially useful in organic electronics and other technological applications.

5-Bromo-2-chlorothiazole is a dihalogenated aromatic heterocyclic compound with the molecular formula C3HBrClNS. It features a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The compound is characterized by the presence of bromine and chlorine substituents at the 5 and 2 positions of the thiazole ring, respectively. This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

Due to the lack of research on 5-Bromo-2-chlorothiazole, its mechanism of action in any biological system is unknown.

As information on 5-Bromo-2-chlorothiazole is limited, it's best to handle it with caution, assuming it might share properties with other halogenated thiazoles. Halogenated thiazoles can exhibit irritating or corrosive properties. Always consult a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting [].

  • Nucleophilic Substitution: The halogen atoms in 5-bromo-2-chlorothiazole make it highly reactive towards nucleophiles, leading to substitution products. This reactivity is enhanced compared to other halogenated thiazoles due to the presence of both bromine and chlorine .
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the thiazole ring .
  • Coupling Reactions: It can also undergo coupling reactions with various reagents, making it useful for synthesizing more complex molecules .

The synthesis of 5-bromo-2-chlorothiazole can be achieved through various methods:

  • From Tetrachloromethane and Lithium Bromide: A common synthetic route involves the reaction of tetrachloromethane with lithium bromide, leading to the formation of 5-bromo-2-chlorothiazole .
  • Halogenation of Thiazoles: Another method includes the direct halogenation of thiazole derivatives using brominating and chlorinating agents under controlled conditions to ensure selectivity and yield .
  • Multi-step Synthesis: More complex synthetic routes may involve several steps, including nucleophilic substitutions and coupling reactions, allowing for the introduction of additional functional groups .

5-Bromo-2-chlorothiazole finds various applications in different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting microbial infections or cancer cells .
  • Agriculture: The compound may be utilized in developing agrochemicals due to its potential pesticidal properties .
  • Material Science: It can be incorporated into polymer matrices or used as a building block for functional materials due to its unique electronic properties .

Research into the interactions of 5-bromo-2-chlorothiazole with biological systems has revealed insights into its mechanism of action:

  • Binding Studies: Investigations into how this compound interacts with specific biological targets (like enzymes or receptors) can provide valuable information on its therapeutic potential and safety profile .
  • Metabolic Studies: Understanding how 5-bromo-2-chlorothiazole is metabolized in biological systems can help predict its pharmacokinetics and toxicity, guiding further development as a pharmaceutical agent .

Several compounds share structural similarities with 5-bromo-2-chlorothiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChlorothiazoleContains chlorine at position 2More reactive towards nucleophiles than thiazoles
5-BromothiazoleBromine at position 5Exhibits similar reactivity but lacks chlorine
2-Bromo-5-chlorothiazoleBromine at position 2 and chlorine at position 5Increased reactivity due to dual halogenation
5-Bromo-2-methylthiazoleMethyl group at position 2Potentially different biological activity patterns

These compounds highlight the uniqueness of 5-bromo-2-chlorothiazole due to its specific halogen positioning, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine makes it a versatile building block in synthetic chemistry while also posing interesting challenges in terms of toxicity and environmental impact.

The synthesis and characterization of 5-bromo-2-chlorothiazole emerged from broader research into halogenated thiazoles. While specific historical records of its first synthesis are limited, its structural analogs, such as 2-chlorothiazole (CAS 3034-52-4), have been studied since the mid-20th century. The introduction of bromine at the 5-position reflects advancements in regioselective halogenation techniques, which became prominent in the 1980s and 1990s. Early applications focused on leveraging its reactivity in nucleophilic substitution reactions, driven by the electron-withdrawing effects of halogens.

Significance in Heterocyclic Chemistry

5-Bromo-2-chlorothiazole occupies a unique position in heterocyclic chemistry due to:

  • Dual Halogenation: The presence of bromine and chlorine enables sequential functionalization. Bromine at position 5 undergoes nucleophilic substitution more readily than chlorine at position 2, allowing controlled derivatization.
  • Reactivity in Cross-Coupling: The compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the synthesis of complex thiazole derivatives.
  • Biological Relevance: Thiazole motifs are prevalent in pharmaceuticals (e.g., antipsychotics, antimicrobials), and halogenation enhances lipophilicity and target binding affinity.

Research Objectives and Scientific Relevance

Recent studies focus on optimizing synthetic routes and exploring applications:

ObjectiveApproachOutcome
High-Yield SynthesisThree-step process: cyclization → chlorination → diazotization 94.1% yield for 2-bromo-5-chlorothiazole-4-carboxylate
One-Pot ReactionsHydrobromic acid + H₂O₂ → phosphorus oxychloride 99.4% yield for 5-bromo-2-chloropyrimidine
FunctionalizationHalogen-dance reaction for 4-substitution Polysubstituted derivatives (e.g., 4-bromo-2-chloro-5-iodothiazole)

Synthesis and Structural Properties

Synthesis Methods

Traditional Multi-Step Synthesis

A three-step method for 2-bromo-5-chlorothiazole-4-carboxylate involves:

  • Cyclization: Pyruvic acid, thiourea, and elemental bromine form 2-aminothiazole-4-carboxylate.
  • Chlorination: Reaction with chlorinating agents (e.g., POCl₃) introduces chlorine at position 5.
  • Diazotization-Bromination: Sodium nitrite and bromide yield the final product.

One-Pot Optimization

A streamlined approach for 5-bromo-2-chloropyrimidine uses:

  • Bromination: 2-Hydroxypyrimidine + HBr → 5-bromo-2-hydroxypyrimidine.
  • Chlorination: POCl₃ + triethylamine → 5-bromo-2-chloropyrimidine.

Structural and Physical Properties

PropertyValueSource
Molecular Weight198.46 g/mol
Boiling Point253.8 ± 32.0 °C (predicted)
Density1.979 ± 0.06 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents

Reactivity and Applications

Reactivity in Organic Synthesis

5-Bromo-2-chlorothiazole undergoes:

  • Nucleophilic Substitution: Bromine at C5 replaces with alkoxides or amines, while chlorine at C2 remains stable.
  • Halogen-Dance Reactions: Lithiation at C4 enables electrophilic substitution (e.g., iodination, formylation).

Key Derivatives

DerivativeSynthesis PathwayApplication
4-Bromo-2-chloro-5-iodothiazoleLDA-induced lithiation + iodineIntermediate for coupling reactions
4-Bromo-2-chlorothiazole-5-carbaldehydeHalogen-dance + formylationPrecursor for bioactive aldehydes

Applications in Medicinal and Agrochemical Chemistry

  • Antimicrobial Agents: Thiazole derivatives exhibit activity against bacterial and fungal pathogens.
  • Pesticide Intermediates: Used in synthesizing herbicides or fungicides due to its reactivity.
  • Pharmaceutical Building Blocks: Serves as a scaffold for kinase inhibitors or CNS drugs.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2-chlorothiazole

Dates

Last modified: 08-15-2023

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